molecular formula C8H9NO3 B3121049 Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 27805-12-5

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B3121049
CAS No.: 27805-12-5
M. Wt: 167.16 g/mol
InChI Key: RRXOVXUHTGDSAA-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure. It is known for its applications in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Mechanism of Action

Target of Action

The primary target of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, this compound increases the availability of acetylcholine, enhancing cholinergic transmission .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can enhance nerve impulse transmission. This can have various effects at the molecular and cellular levels, depending on the specific neurons and synapses involved .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through a catalytic multicomponent reaction involving terminal alkynes, isocyanates, and malonates. This reaction is facilitated by copper acetylides, which attack isocyanates to form a propargylic amide species. This intermediate then reacts with malonates in the presence of tert-butyl lithium to form the desired dihydropyridine-3-carboxylate . The procedure is straightforward, has a broad scope, and allows the construction of the scaffold by creating three covalent bonds in one pot.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is used in several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:

  • Mthis compound
  • Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
  • 2-oxo-1,2-dihydropyridine-3-carboxamide

These compounds share a similar core structure but differ in their substituents, which can significantly affect their reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h3-5H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXOVXUHTGDSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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